(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
Description
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874289-20-0, molecular formula: C₁₃H₁₁BClNO₃) is a boronic acid derivative featuring a carbamoyl-linked 4-chlorophenyl substituent. Its molecular weight is approximately 223.01 g/mol . The compound is primarily utilized in pharmaceutical intermediate synthesis, where its structural complexity allows for targeted modifications in drug design .
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSCCBYOWTUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656881 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-31-0 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid typically involves:
- Step 1: Preparation of the boronic acid functionalized phenyl intermediate, commonly 3-aminophenylboronic acid or its derivatives.
- Step 2: Formation of the carbamoyl linkage by coupling the 3-aminophenylboronic acid with 4-chlorobenzoyl chloride or 4-chlorobenzoic acid derivatives.
- Step 3: Purification and isolation of the target compound.
Preparation of the Boronic Acid Core
Boronic acids such as 3-aminophenylboronic acid are often synthesized or procured as starting materials. The preparation of boronic acid derivatives bearing halogenated phenyl groups (such as 4-chlorophenylboronic acid) is well-documented.
Synthetic Method of 4-Chlorophenylboronic Acid
According to patent CN111004262A, 4-chlorophenylboronic acid can be prepared via:
- Reaction of chlorobenzene with boron reagents such as diborane or boron trichloride derivatives.
- Catalysis by Lewis acids (e.g., aluminum trichloride) to facilitate electrophilic substitution.
- Hydrolysis and acidification steps to yield the boronic acid.
This method involves controlling reaction parameters such as temperature, solvent choice (e.g., toluene), and reaction time to optimize yield and purity.
Formation of the Carbamoyl Linkage
The key step is the formation of the amide (carbamoyl) bond between the amino group on the phenylboronic acid derivative and the 4-chlorophenyl moiety.
- Amidation Reaction: The amino-substituted phenylboronic acid is reacted with 4-chlorobenzoyl chloride under inert atmosphere (nitrogen or argon) to prevent oxidation of the boronic acid group.
- Reaction Conditions: Typically, the amidation is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) initially, then allowed to warm to room temperature.
- Base Addition: A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.
- Purification: The crude product is purified by recrystallization or chromatographic methods to obtain the pure this compound.
Alternative Synthetic Routes
- Reductive Amination: While more common in other boronic acid derivatives (e.g., fluorophenylboronic acids), reductive amination can be adapted for carbamoyl functionalization under controlled conditions.
- Catalytic Methods: Phenylboronic acid derivatives can assist in catalytic coupling reactions, such as Cu-catalyzed azide-alkyne cycloadditions, but these are less directly relevant to the carbamoyl bond formation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous solvents preferred |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and side reactions |
| Atmosphere | Nitrogen or argon | Prevents boronic acid oxidation |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Reaction Time | Several hours (4–24 h) | Depends on scale and reagents |
| Purification | Recrystallization, column chromatography | Ensures high purity |
Research Findings on Preparation
- Boronic acids are sensitive to oxidation and hydrolysis; therefore, inert atmosphere and dry solvents are critical for high yield and purity.
- The carbamoyl bond formation via acyl chloride coupling is efficient and widely used in the synthesis of boronic acid amides.
- Purification methods must consider the boronic acid’s tendency to form esters or complexes with solvents and impurities.
Summary Table of Preparation Methods
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Synthesis of 4-chlorophenylboronic acid | Chlorobenzene, boron reagents, Lewis acid catalyst | Heating in toluene, hydrolysis, acidification | Pure 4-chlorophenylboronic acid |
| Amidation | 3-aminophenylboronic acid, 4-chlorobenzoyl chloride, base | Anhydrous solvent, 0–5 °C to RT, inert atmosphere | This compound |
| Purification | Recrystallization or chromatography | Solvent dependent | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group, to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₃ClBNO₂
Molecular Weight: 250.61 g/mol
CAS Number: 874460-03-4
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biological applications. The presence of the chlorophenyl group enhances its reactivity and specificity in various chemical reactions.
Biomedicine
Glucose-responsive Drug Delivery Systems:
- The compound has been integrated into drug delivery systems that respond to glucose levels. Its boronic acid group can form stable complexes with glucose, enabling controlled release of therapeutic agents based on blood sugar levels. This application is particularly relevant for diabetes management, where precise hormone delivery is crucial for glycemic control.
Fluorescent Probes:
- Due to its structural characteristics, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid serves as a building block for fluorescent probes used in biological imaging. These probes allow real-time monitoring of glucose and other biomolecules in physiological conditions, aiding in diagnostics and research.
Antibacterial and Antioxidative Properties:
- Research indicates that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents. Additionally, it has shown antioxidative effects, which can be beneficial in wound healing applications.
Materials Science
Synthesis of Advanced Materials:
- The compound can be utilized as a building block in the synthesis of complex organic molecules and polymers. Its ability to participate in cross-coupling reactions makes it valuable for creating advanced materials with tailored properties.
Hydrogels and Biomaterials:
- Studies have demonstrated the use of this compound in developing self-healing hydrogels that accelerate wound healing processes. These hydrogels can mitigate oxidative stress while providing antibacterial effects, showcasing their potential in regenerative medicine.
Study 1: Glucose-responsive Microneedle Patch
A study published in Nature Biomedical Engineering explored microneedle patches incorporating this compound. The results indicated that these patches could effectively manage blood glucose levels by mimicking pancreatic hormone secretion in diabetic models.
Study 2: Antioxidative Hydrogels
Another investigation focused on self-healing hydrogels containing this compound. The hydrogels were shown to enhance wound healing processes under diabetic conditions by reducing oxidative stress and exhibiting antibacterial properties.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid with structurally and functionally related boronic acids, focusing on reactivity, electronic effects, and applications.
Electronic Effects in Cross-Coupling Reactions
- 4-Chlorophenylboronic Acid (CAS: 144436-89-3):
Lacks the carbamoyl group, leading to simpler electronic properties. In Suzuki reactions, 4-chlorophenylboronic acid exhibits moderate reactivity (75% conversion with bromobenzene), attributed to the electron-withdrawing chlorine substituent reducing transmetallation efficiency compared to unsubstituted phenylboronic acid (98% conversion) . - (4-Formylphenyl)boronic Acid :
The stronger electron-withdrawing formyl group further decreases transmetallation rates, yielding 63% conversion in cross-couplings with 4-bromotoluene, compared to 76% for 4-chlorophenylboronic acid under identical conditions .
Structural Analogues in Medicinal Chemistry
- (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic Acid (CAS: 874289-41-5):
Replacing chlorine with fluorine reduces steric bulk and alters electronic properties. Fluorine’s inductive electron-withdrawing effect may enhance cross-coupling efficiency compared to chlorine, though specific data are lacking. Structural similarity (0.95) suggests comparable applications in drug synthesis . - (3-(Butylcarbamoyl)-4-chlorophenyl)boronic Acid (CAS: 871332-94-4):
The butylcarbamoyl group increases steric hindrance, which may slow reaction rates but improve selectivity in binding biological targets. This compound is explicitly used as a medical intermediate, highlighting the pharmacological relevance of carbamoyl-boronic acid hybrids . - [3-[(4-Cyanophenyl)carbamoyl]phenyl]boronic Acid (CAS: 850567-36-1): The nitrile group is a stronger electron-withdrawing substituent than chlorine, likely reducing reactivity in cross-couplings but enhancing interactions with biological targets (e.g., enzymes or receptors) .
Biological Activity
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₂H₁₁BClNO₃
- CAS Number : 44886930
This boronic acid derivative features a chlorophenyl group, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways that are crucial for cellular functions.
- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites. This mechanism is crucial in the context of protease inhibition, which can lead to anticancer and antiviral effects.
- Cell Cycle Modulation : Research indicates that boronic acid derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis. This effect has been demonstrated in various cancer cell lines, suggesting a potential application in cancer therapy .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of boronic acid derivatives, including this compound. The following table summarizes findings from recent research:
| Compound | Cell Line | EC50 (µM) | Efficacy (%) | Mechanism |
|---|---|---|---|---|
| This compound | A2780 (Ovarian Cancer) | 0.461 | 186% | Induces G2/M arrest |
| SLU-PP-915 (analog) | Various | 0.220 - 1.94 | 70-122% | Agonist activity on ERRγ |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, boronic acids have shown promise as antimicrobial agents. For instance, studies have indicated that certain derivatives possess antibacterial and antifungal activities, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the chlorophenyl moiety enhances lipophilicity and receptor binding affinity, which are critical for its efficacy. Modifications to the boronic acid group can lead to variations in potency and selectivity against different biological targets .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Boronic acids generally exhibit good solubility in polar solvents, which aids in bioavailability. However, toxicity assessments are necessary to ensure safety for clinical applications. Preliminary studies indicate low toxicity profiles for certain derivatives; however, comprehensive toxicological evaluations are still required .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-((4-chlorophenyl)carbamoyl)phenyl)boronic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Substrate Preparation : Use 4-chlorophenylboronic acid derivatives (e.g., halogenated aryl halides) as coupling partners .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective, with ligand choice (e.g., bulky bis(pyrazolyl)palladium complexes) influencing transmetallation rates .
- Reaction Conditions : Optimize temperature (60–100°C), base (e.g., K₂CO₃), and solvent (e.g., THF/H₂O mixtures) to achieve >75% conversion .
- Purification : Use preparative HPLC or recrystallization for high-purity yields (>95%) .
Q. How can structural and spectroscopic properties of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., boronic acid protons at δ = 7.70–8.25 ppm, carbamoyl NH at δ = 10.56 ppm) .
- FT-IR : Confirm B-O (1340–1390 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .
- Computational Validation : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental and theoretical vibrational frequencies .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for high-resolution separation .
- Crystallization : Employ ethanol or dichloromethane/hexane mixtures to isolate crystalline products (>97% purity) .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer :
- Mechanistic Insight : The 4-chloro substituent reduces electron density at the boron center, slowing transmetallation but improving oxidative addition. This trade-off results in moderate conversions (75%) compared to electron-neutral substrates (98%) .
- Experimental Validation : Compare conversions using 4-chlorophenyl vs. 4-methylphenyl boronic acids under identical conditions (Pd(OAc)₂, SPhos ligand) .
Q. Can this compound act as an enzyme inhibitor, and how can its binding affinity be assessed?
- Methodological Answer :
- Target Identification : Screen against autotaxin (ATX) or proteases via fluorescence-based assays (e.g., FS-3 substrate for ATX) .
- Docking Studies : Use AutoDock4 to model interactions with ATX’s hydrophobic pocket. Key residues (e.g., Thr209, Leu210) show hydrogen bonding with the carbamoyl group .
- SAR Analysis : Modify the chlorophenyl or boronic acid moieties to enhance IC₅₀ values (e.g., fluorinated analogs in ).
Q. How can computational methods resolve contradictions in spectroscopic data?
- Methodological Answer :
- DFT Benchmarking : Compare experimental IR/NMR data with B3PW91 or B3LYP-calculated spectra to identify discrepancies (e.g., B-O bond length variations >0.02 Å) .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to reconcile shifts in ¹³C NMR signals .
Q. What strategies optimize regioselectivity in boronic acid-mediated reactions?
- Methodological Answer :
- Directed Ortho-Metalation : Use the carbamoyl group as a directing group to control coupling positions .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., protodeboronation) by shortening reaction times (10–20 min at 120°C) .
Data Contradiction Analysis
Q. Why do electron-withdrawing substituents on aryl boronic acids sometimes improve or reduce reaction yields?
- Critical Analysis :
- Case Study : In Suzuki-Miyaura reactions, 4-chlorophenylboronic acid shows 75% conversion with bromobenzene but <50% with 4-bromotoluene. This contradicts expectations due to:
- Steric Effects : Bulky substituents on aryl halides hinder transmetallation .
- Electronic Effects : The chloro group stabilizes the boronate intermediate but destabilizes the palladium complex .
- Resolution : Use Hammett plots to quantify electronic contributions (σₚ values) and adjust catalyst loading (e.g., 5 mol% Pd) for optimal balance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
